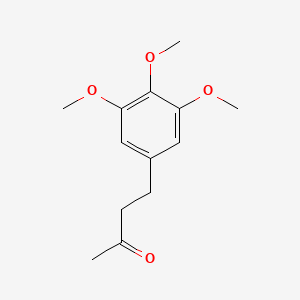

4-(3,4,5-Trimethoxyphenyl)butan-2-one

Description

BenchChem offers high-quality 4-(3,4,5-Trimethoxyphenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4,5-Trimethoxyphenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICCJSUMFVUGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of 4-(3,4,5-Trimethoxyphenyl)butan-2-one in pharmacology

An In-Depth Technical Guide to the Therapeutic Potential of 4-(3,4,5-Trimethoxyphenyl)butan-2-one in Pharmacology

Abstract

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone pharmacophore, integral to the structure of numerous natural and synthetic compounds with potent biological activities. Its presence in clinically significant agents like colchicine and combretastatin A-4 underscores its importance in modulating protein-protein interactions, particularly with tubulin. This technical guide presents a prospective analysis of a novel compound, 4-(3,4,5-Trimethoxyphenyl)butan-2-one, exploring its therapeutic potential based on established structure-activity relationships of TMP-containing molecules. We hypothesize that this compound possesses significant anticancer and anti-inflammatory properties. This document serves as a comprehensive roadmap for the synthesis, characterization, and preclinical evaluation of this promising, yet unexplored, chemical entity. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate its pharmacological profile and advance its development.

Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged scaffold in medicinal chemistry, renowned for its role in conferring potent cytotoxic and anti-inflammatory activities.[1] This structural motif is a key feature of numerous microtubule-targeting agents that have been developed as potent tubulin inhibitors for cancer treatment.[2] The TMP moiety is critical for the high-affinity binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] Chalcones and other derivatives bearing the TMP scaffold have consistently demonstrated significant antiproliferative effects across various cancer cell lines.[1][4]

Given this precedent, 4-(3,4,5-Trimethoxyphenyl)butan-2-one, a structurally related but novel compound, represents a compelling candidate for pharmacological investigation. This guide outlines a logical, data-driven framework for exploring its therapeutic potential, from initial synthesis to comprehensive preclinical assessment.

Proposed Synthesis and Physicochemical Characterization

A robust and scalable synthesis is the first critical step in the evaluation of a new chemical entity. Based on established methods for the synthesis of 4-arylbutan-2-ones, an aldol condensation reaction is proposed as a direct and efficient route.[5]

Synthetic Protocol

The synthesis involves a base-catalyzed aldol condensation of 3,4,5-trimethoxybenzaldehyde with acetone, followed by purification.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3,4,5-trimethoxybenzaldehyde (1 equivalent) in acetone (10-15 equivalents), add a solution of aqueous sodium hydroxide (2 equivalents) dropwise at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) to pH ~7.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(3,4,5-Trimethoxyphenyl)butan-2-one.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Predicted Physicochemical Properties

A preliminary in silico assessment of the compound's drug-like properties is essential for guiding further development.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₃H₁₈O₄ | Foundational for all calculations |

| Molecular Weight | 238.28 g/mol | Adheres to Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water) | ~1.5 - 2.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 4 | Within acceptable limits for drug-likeness |

| Polar Surface Area (PSA) | ~44.8 Ų | Suggests good oral absorption potential |

Hypothesized Pharmacological Activity

Based on the extensive literature on TMP-containing compounds, we propose two primary mechanisms of action for 4-(3,4,5-Trimethoxyphenyl)butan-2-one: anticancer and anti-inflammatory activity.

Anticancer Potential: Tubulin Polymerization Inhibition

The TMP moiety is a well-established pharmacophore for binding to the colchicine site of tubulin.[3] We hypothesize that 4-(3,4,5-Trimethoxyphenyl)butan-2-one will act as a microtubule-destabilizing agent.

Proposed Mechanism:

-

Binding to Tubulin: The compound binds to the colchicine site on β-tubulin dimers.

-

Inhibition of Polymerization: This binding event prevents the polymerization of tubulin into microtubules.

-

Microtubule Disruption: The dynamic instability of the microtubule network is disrupted, leading to a dysfunctional mitotic spindle.

-

Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing cell cycle arrest in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Anti-inflammatory Potential: Modulation of Inflammatory Pathways

Phenolic compounds are known to possess anti-inflammatory properties. We hypothesize that the target compound will modulate key inflammatory mediators.

Proposed Mechanism:

-

Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of prostaglandins and leukotrienes.

-

Suppression of Inflammatory Cytokines: It may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated immune cells (e.g., macrophages).

-

Reduction of Oxidative Stress: The compound could potentially scavenge reactive oxygen species (ROS), which are often elevated during inflammation.

Comprehensive Preclinical Development Plan

A structured, phased approach to preclinical testing is necessary to validate the hypothesized therapeutic potential and establish a safety profile.[6][7]

In Vitro Evaluation Workflow

Initial screening will be performed using a battery of in vitro assays to confirm the biological activity and elucidate the mechanism of action.[8]

Protocol 1: Cell Viability (MTT) Assay [9]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours until formazan crystals form.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Nitric Oxide (NO) Inhibition Assay [10]

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent.

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Analysis: Determine the concentration of nitrite and calculate the percentage of NO inhibition.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify potential liabilities.[11][12]

| Assay | Purpose | Method |

| Metabolic Stability | Predict in vivo clearance | Incubation with liver microsomes/hepatocytes |

| Plasma Protein Binding | Determine the fraction of free, active drug | Equilibrium dialysis |

| Permeability | Predict oral absorption | Caco-2 or PAMPA assay |

| CYP450 Inhibition | Assess potential for drug-drug interactions | Fluorometric or luminescent assays |

| hERG Inhibition | Screen for potential cardiotoxicity | Patch-clamp or binding assays |

| Genotoxicity | Evaluate potential to damage DNA | Ames test, Comet assay |

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate efficacy and safety in a whole-organism context.[13][14]

Protocol 3: Human Tumor Xenograft Model

This model assesses the anticancer efficacy of the compound in vivo.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Analysis: Calculate the percentage of tumor growth inhibition (TGI).

Protocol 4: Carrageenan-Induced Paw Edema Model [15]

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

-

Treatment: Administer the test compound or a reference drug (e.g., Diclofenac) orally one hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The structural analogy of 4-(3,4,5-Trimethoxyphenyl)butan-2-one to known potent bioactive molecules strongly suggests its potential as a novel therapeutic agent, particularly in the fields of oncology and inflammation. The 3,4,5-trimethoxyphenyl moiety serves as a powerful starting point for its pharmacological investigation. The preclinical development plan detailed in this guide provides a rigorous and systematic framework for validating these hypotheses.

Successful outcomes from these studies would warrant further investigation, including:

-

Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: In-depth studies to fully elucidate the molecular targets and signaling pathways affected by the compound.

-

Exploration of Other Therapeutic Areas: Investigating its potential in other diseases where tubulin dysfunction or inflammation are implicated, such as neurodegenerative disorders.

This technical guide establishes the scientific premise and provides the necessary methodological tools to unlock the therapeutic potential of 4-(3,4,5-Trimethoxyphenyl)butan-2-one, potentially adding a new and valuable candidate to the drug development pipeline.

References

- Patil, A. S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3134-3140.

-

Slideshare. (2016, November 28). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

- Asuquo, O. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 125-131.

- Lós, B. B., et al. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 42, e702.

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

-

Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one. Retrieved from [Link]

-

Profil. (n.d.). The phases of preclinical and clinical trials. Retrieved from [Link]

-

PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of the most representative synthetic routes for 4-arylbutan-2-ones. Retrieved from [Link]

- Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418.

-

MDPI. (2025, April 9). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. Retrieved from [Link]

-

MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]

-

NIH. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Retrieved from [Link]

-

Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved from [Link]

-

ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

-

Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Retrieved from [Link]

-

MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

-

MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]

-

Quora. (2023, November 20). What is the synthesis of 4-phenyl-2-butanol from benzene?. Retrieved from [Link]

-

NIH. (2021, June 21). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Retrieved from [Link]

-

ResearchGate. (2022, October 15). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-4-phenylbutan-2-one (adapted from ref. 38). Retrieved from [Link]

Sources

- 1. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ppd.com [ppd.com]

- 7. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 11. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.sg]

- 12. cellgs.com [cellgs.com]

- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 14. noblelifesci.com [noblelifesci.com]

- 15. scielo.br [scielo.br]

Solubility Profiling of 4-(3,4,5-Trimethoxyphenyl)butan-2-one: A Methodological and Thermodynamic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a critical physicochemical property that governs process development, formulation, and bioavailability. This guide provides a comprehensive framework for the systematic determination and analysis of the solubility of 4-(3,4,5-Trimethoxyphenyl)butan-2-one, a compound of interest due to its structural relation to bioactive natural products and pharmacologically active chalcones.[1][2] In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, detailing the experimental methodologies, theoretical underpinnings, and data modeling techniques required to generate a robust solubility profile. We will explore the isothermal equilibrium method, analytical quantification, and the application of thermodynamic models such as the modified Apelblat and van't Hoff equations to translate raw experimental data into fundamental thermodynamic parameters.[3][4]

Introduction: The Significance of Solubility in Pharmaceutical Sciences

4-(3,4,5-Trimethoxyphenyl)butan-2-one belongs to a class of compounds featuring the trimethoxyphenyl moiety, a key pharmacophore found in numerous natural and synthetic molecules with significant biological activity, including anticancer and microtubule-depolymerizing effects.[1] The development of this, or any, potential drug candidate into a viable therapeutic product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount.

Solubility data in various organic solvents are indispensable for:

-

Crystallization and Purification: Selecting appropriate anti-solvents and optimizing yield and crystal habit.

-

Formulation Development: Designing stable liquid dosage forms or enabling advanced formulations like nanosuspensions.[5]

-

Predicting Bioavailability: While aqueous solubility is key, solubility in organic solvents can inform partitioning behavior and membrane permeability.[6]

-

Process Safety and Scale-up: Ensuring material compatibility and process efficiency during manufacturing.

This guide provides the scientific rationale and detailed protocols for researchers to independently and accurately determine the solubility of 4-(3,4,5-Trimethoxyphenyl)butan-2-one.

Foundational Principles: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG°sol). For dissolution to be spontaneous, ΔG°sol must be negative. This is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the Gibbs equation:

ΔG°sol = ΔH°sol - TΔS°sol

-

Enthalpy of Solution (ΔH°sol): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. An endothermic process (ΔH°sol > 0) absorbs heat, while an exothermic one (ΔH°sol < 0) releases it. The dissolution of most crystalline solids is endothermic.[7]

-

Entropy of Solution (ΔS°sol): Reflects the change in randomness or disorder. The dissolution of a highly ordered crystal into a liquid phase typically results in a large increase in entropy (ΔS°sol > 0).

Temperature is a critical factor; for an endothermic process, increasing the temperature will increase the solubility of the compound.[8]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal equilibrium or "shake-flask" method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a constant temperature. The gravimetric method is a fundamental and highly accurate technique for quantifying the dissolved solute.[9][10]

Materials and Equipment

-

Solute: 4-(3,4,5-Trimethoxyphenyl)butan-2-one (purity > 99%, with solid-state form characterized by DSC or PXRD).

-

Solvents: A selection of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C).

-

Analytical balance (readability ±0.01 mg).

-

Glass vials with PTFE-lined screw caps.

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material).

-

Drying oven or vacuum oven.

-

Pipettes and other standard laboratory glassware.

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 4-(3,4,5-Trimethoxyphenyl)butan-2-one to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to achieve a stable concentration.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Quantification (Gravimetric):

-

Record the mass of the empty vial (W1).

-

Record the mass of the vial containing the filtered saturated solution (W2).

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.

-

Continue drying until a constant mass is achieved. Record the final mass of the vial with the dry solute residue (W3).[11]

-

Data Calculation

The mole fraction solubility (x) can be calculated as follows:

-

Mass of dissolved solute: msolute = W3 - W1

-

Mass of solvent: msolvent = W2 - W3

-

Moles of solute: nsolute = msolute / Msolute (where Msolute is the molar mass of the compound)

-

Moles of solvent: nsolvent = msolvent / Msolvent (where Msolvent is the molar mass of the solvent)

-

Mole fraction solubility (x) : x = nsolute / (nsolute + nsolvent)

This entire procedure should be repeated at various temperatures to establish the temperature dependence of solubility.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data (mole fraction, x) are collected at various temperatures (T), thermodynamic models can be used to correlate the data and extract valuable thermodynamic parameters.[4][12]

Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[3][13] It is expressed as:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters obtained by fitting the model to the experimental data. A and B relate to the non-ideality and the enthalpy of solution, respectively, while C reflects the influence of temperature on the heat capacity of solution. This model is known for its accuracy in fitting experimental data.[4][13]

van't Hoff Equation

The van't Hoff equation provides a direct link between solubility and the thermodynamic properties of dissolution. Assuming the activity coefficient of the solute is constant and the change in heat capacity is negligible, the ideal form is:

ln(x) = -ΔH°sol / (R * T) + ΔS°sol / R

Where:

-

ΔH°sol is the standard enthalpy of solution.

-

ΔS°sol is the standard entropy of solution.

-

R is the universal gas constant (8.314 J·mol-1·K-1).

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R. This allows for the direct calculation of the enthalpy and entropy of the dissolution process.[4] The Gibbs free energy of solution can then be calculated at any given temperature.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Mole Fraction Solubility (x) of 4-(3,4,5-Trimethoxyphenyl)butan-2-one

| Temperature (K) | Methanol | Acetone | Ethyl Acetate |

|---|---|---|---|

| 298.15 | x1 | x2 | x3 |

| 303.15 | x4 | x5 | x6 |

| 308.15 | x7 | x8 | x9 |

| 313.15 | x10| x11| x12|

Conclusion

A comprehensive understanding of the solubility of 4-(3,4,5-Trimethoxyphenyl)butan-2-one in organic solvents is a foundational requirement for its rational development. This guide has outlined a robust, self-validating framework for the experimental determination and thermodynamic analysis of its solubility profile. By employing the isothermal equilibrium method coupled with gravimetric analysis, researchers can generate high-quality, reproducible data. Subsequent correlation with established thermodynamic models, such as the modified Apelblat and van't Hoff equations, not only provides a mathematical description of the solubility behavior but also yields critical insights into the thermodynamics of the dissolution process. This systematic approach enables informed solvent selection, facilitates process optimization, and ultimately accelerates the path from discovery to application.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13564626, 4-(3-Methoxy-4-trimethylsilyloxyphenyl)butan-2-one. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-hydroxy-4-phenyl-2-butanone. Retrieved from [Link]

-

Di Profio, G., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 124233. Retrieved from [Link]

-

Li, R., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1840–1849. Retrieved from [Link]

-

Othman, M., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4373. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Rahayu, S., et al. (2023). Structure of Butan-2-one,4-(3- hydroxy-2-methoxyphenyl) present in Zingiber officinale with retention time= 12.248 using GC-MS analysis. ResearchGate. Retrieved from [Link]

-

Wang, J., et al. (2018). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data, 63(7), 2419-2426. Retrieved from [Link]

-

Sahu, P.K. (n.d.). Determination of Solubility by Gravimetric Method. Pharmaffinity. Retrieved from [Link]

-

Wang, Z., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2390. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

Di Profio, G., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padova. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 8: Gravimetric Methods. Retrieved from [Link]

-

Alshehri, S., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(23), 746. Retrieved from [Link]

-

ResearchGate. (n.d.). An Alternate Preparation of 3,4,5-Trimethoxyphenol. Retrieved from [Link]

-

Wang, Y., et al. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 68(6), 1599–1610. Retrieved from [Link]

-

Farmer, T.J., et al. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Green Chemistry, 23(24), 9940-9949. Retrieved from [Link]

-

Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the solubility and thermodynamic properties of wedelolactone in a binary solvent of ethanol and water. Retrieved from [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

Sources

- 1. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. msesupplies.com [msesupplies.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Catalytichydrogenation of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one

Introduction: The Significance of Reducing α,β-Unsaturated Ketones

The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to saturated ketones that are pivotal intermediates in the development of pharmaceuticals and other fine chemicals. The compound 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one belongs to the chalcone family, a class of compounds extensively studied for their diverse biological activities, including anticancer properties.[1][2] The 3,4,5-trimethoxyphenyl motif, in particular, is a known pharmacophore that can impart significant biological effects.[3]

The catalytic hydrogenation of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one to the corresponding saturated ketone, 4-(3,4,5-trimethoxyphenyl)butan-2-one, removes the reactive α,β-unsaturated system while preserving the ketone functionality for further synthetic manipulations. This application note provides detailed protocols for this transformation using common heterogeneous catalysts, offering insights into catalyst selection, reaction optimization, and analytical monitoring.

Understanding the Reaction: Mechanism and Chemoselectivity

Catalytic hydrogenation of alkenes is a reduction reaction where hydrogen gas (H₂) is added across the carbon-carbon double bond in the presence of a metal catalyst.[4] This process is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond.[4] The reaction is exothermic, driven by the formation of stronger C-H sigma bonds at the expense of a weaker C-C pi bond and the H-H bond.[4]

A key challenge in the hydrogenation of α,β-unsaturated ketones is achieving chemoselectivity. The desired outcome is the reduction of the carbon-carbon double bond without affecting the carbonyl group. Fortunately, the C=C bond is generally more susceptible to catalytic hydrogenation than the C=O bond under mild conditions.[4] Common heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are widely used for this selective transformation.[5][6]

Catalyst Selection and Rationale

The choice of catalyst is critical and depends on the desired reactivity, selectivity, and the presence of other functional groups in the molecule.

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice for the hydrogenation of alkenes due to its high activity, selectivity, and cost-effectiveness.[6] It is particularly effective for the reduction of C=C double bonds in α,β-unsaturated ketones without significant reduction of the carbonyl group under mild conditions (e.g., atmospheric pressure of H₂).[7] Protic solvents like ethanol or methanol are commonly used and can accelerate the reaction rate.[8]

-

Raney Nickel: This is a finely divided, porous nickel catalyst with a high surface area, prepared by leaching aluminum from a nickel-aluminum alloy with sodium hydroxide.[5][9] It is a powerful catalyst for the hydrogenation of a wide range of functional groups, including alkenes and carbonyls.[9] For selective reduction of the C=C bond in enones, milder conditions (lower temperature and pressure) are generally employed. Raney Nickel is also particularly effective for the desulfurization of thioacetals, offering an alternative route to reduce ketones to alkanes.[5]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst is typically used for hydrogenations that may be difficult with Pd/C. It is often employed when there is a risk of dehalogenation of aromatic halides with palladium catalysts.[6] PtO₂ is a precatalyst that is reduced in situ by hydrogen to form highly active platinum black.[10]

Experimental Protocols

The following protocols are designed for the laboratory-scale hydrogenation of 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one. Safety Note: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (especially used Pd/C and Raney Nickel). All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[8]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general and widely applicable method for the selective hydrogenation of the C=C double bond.

Materials:

-

4-(3,4,5-trimethoxyphenyl)-3-buten-2-one

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Celite® for filtration

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon setup or hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

Vessel Preparation: To a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for several minutes to remove oxygen.[8]

-

Solvent and Substrate Addition: Under a positive pressure of the inert gas, add the solvent (e.g., ethanol, 10-20 mL per gram of substrate). Then, add the 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen. For reactions requiring higher pressure, a Parr hydrogenation apparatus can be used.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The used Pd/C on the Celite® pad is pyrophoric and should be kept wet with water and disposed of in a designated waste container.[8]

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(3,4,5-trimethoxyphenyl)butan-2-one. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Hydrogenation using Raney Nickel

This protocol provides an alternative to palladium-based catalysts and can be advantageous in certain synthetic strategies.

Materials:

-

4-(3,4,5-trimethoxyphenyl)-3-buten-2-one

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus

Procedure:

-

Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with the reaction solvent (e.g., ethanol) several times by decantation to remove the storage liquid. Caution: Raney Nickel is pyrophoric, especially when dry. Always keep it wet with a solvent.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one dissolved in the chosen solvent.

-

Catalyst Addition: Under a stream of inert gas, add the washed Raney Nickel to the reaction mixture.

-

Hydrogenation: Connect the flask to a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-4 atm).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate if necessary. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, depressurize the vessel and purge with an inert gas.

-

Catalyst Removal: Allow the Raney Nickel to settle, and then carefully decant the supernatant. Alternatively, filter the mixture through a pad of Celite®. The catalyst should be kept wet and disposed of properly.

-

Product Isolation: Concentrate the solution under reduced pressure to yield the crude product, which can be purified as needed.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol is useful for substrates that may be sensitive to other catalysts or require more forcing conditions.

Materials:

-

4-(3,4,5-trimethoxyphenyl)-3-buten-2-one

-

Platinum(IV) oxide (PtO₂)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Hydrogenation apparatus

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve the 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one in the chosen solvent (e.g., ethanol).

-

Catalyst Addition: Add the Platinum(IV) oxide to the solution.

-

Hydrogenation: Place the flask in a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas. The PtO₂ will be reduced in situ to platinum black, which is the active catalyst. This is often observed as a color change from brown to black.

-

Reaction Conditions: Shake or stir the reaction mixture under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

-

Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical techniques like TLC. Once complete, vent the hydrogen and purge with an inert gas.

-

Catalyst and Product Isolation: Remove the platinum black by filtration through Celite®. Concentrate the filtrate to obtain the crude product. If acetic acid was used as the solvent, it should be removed under reduced pressure, and an extractive work-up may be necessary to isolate the product.

Data Presentation: Comparison of Protocols

| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney Ni) | Protocol 3 (PtO₂) |

| Catalyst | 10% Palladium on Carbon | Raney Nickel | Platinum(IV) Oxide |

| Catalyst Loading | 5-10 mol% | ~10-20 wt% | 1-5 mol% |

| Solvent | Ethanol, Ethyl Acetate | Ethanol, Methanol | Ethanol, Acetic Acid |

| H₂ Pressure | 1 atm (balloon) or higher | 1-4 atm or higher | 1-3 atm |

| Temperature | Room Temperature | Room Temp. to 50 °C | Room Temperature |

| Key Advantages | High selectivity, cost-effective, common | Powerful reductant, alternative to Pd | Good for challenging reductions |

| Considerations | Pyrophoric when used, potential for dehalogenation | Pyrophoric, requires careful handling | Higher cost, in-situ activation |

Visualization of the Process

Reaction Pathway

Caption: General reaction scheme for the catalytic hydrogenation.

Experimental Workflow

Sources

- 1. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Raney nickel - Wikipedia [en.wikipedia.org]

- 10. chem.pku.edu.cn [chem.pku.edu.cn]

Application Note: HPLC Method Development for 4-(3,4,5-Trimethoxyphenyl)butan-2-one

Executive Summary

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-(3,4,5-Trimethoxyphenyl)butan-2-one .

Often utilized as a pharmaceutical intermediate or a structural analog to bioactive phenylbutanoids (e.g., Zingerone), this molecule presents specific chromatographic challenges, primarily the separation of the saturated ketone from its synthetic precursors: 3,4,5-trimethoxybenzaldehyde (starting material) and 4-(3,4,5-trimethoxyphenyl)-3-buten-2-one (unsaturated chalcone intermediate).

This guide moves beyond a simple "recipe" to explain the mechanistic strategy ensuring specificity and robustness, suitable for Transfer to Quality Control (QC) environments.

Chemical Profile & Separation Logic

To develop a robust method, we must first understand the physicochemical properties of the analyte and its likely impurities.

Analyte Characterization[1][2][3]

-

Compound: 4-(3,4,5-Trimethoxyphenyl)butan-2-one

-

Molecular Weight: 238.28 g/mol

-

LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic)

-

Acid/Base Profile: Non-ionizable in the pH 2–8 range. It lacks acidic phenols (unlike Zingerone) or basic amines.

-

Chromophore: The trimethoxy-substituted benzene ring provides strong UV absorption at 280 nm (benzenoid band) and 210 nm .

Critical Separation Drivers (The "Why")

The primary challenge is differentiating the target molecule from its synthesis pathway components.

-

The Precursor (Aldehyde): 3,4,5-trimethoxybenzaldehyde is more polar and will elute earlier.

-

The Intermediate (Alkene): The unsaturated analog (3-buten-2-one) possesses a conjugated double bond extending from the ring. This results in:

-

Red-shifted UV Max: ~310–320 nm (Bathochromic shift).

-

Increased Hydrophobicity: It will likely elute later than the target saturated ketone due to pi-pi interactions with the stationary phase.

-

Separation Strategy Diagram

The following diagram illustrates the logical flow of the method development strategy, focusing on the critical separation of the target from its impurities.

Caption: Separation logic based on hydrophobicity and spectral properties of the target vs. impurities.

Detailed Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Rationale: A standard C18 provides sufficient hydrophobic selectivity. The 3.5 µm particle size offers a balance between resolution and backpressure.

-

-

Column Temperature: 30°C (Controlled to ensure retention time reproducibility).

Mobile Phase Composition

Since the analyte is non-ionizable, pH control is not strictly required for the analyte's speciation. However, using an acidified mobile phase suppresses silanol activity on the silica support, improving peak shape.

-

Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Note: Methanol can be used, but Acetonitrile typically yields lower backpressure and sharper peaks for aromatic ketones.

-

Gradient Program

A gradient is recommended to ensure the late-eluting unsaturated impurity is cleared from the column.

| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase |

| 0.0 | 90 | 10 | 1.0 | Equilibration |

| 2.0 | 90 | 10 | 1.0 | Isocratic Hold |

| 12.0 | 40 | 60 | 1.0 | Linear Gradient |

| 15.0 | 10 | 90 | 1.0 | Wash |

| 17.0 | 10 | 90 | 1.0 | Wash Hold |

| 17.1 | 90 | 10 | 1.0 | Re-equilibration |

| 22.0 | 90 | 10 | 1.0 | End |

Detection Settings

-

Primary Wavelength: 280 nm (Bandwidth 4 nm).

-

Why: Max absorption for the trimethoxy-benzene moiety; minimizes solvent noise compared to 210 nm.

-

-

Secondary Wavelength (Impurity Monitor): 320 nm.

-

Why: Specific for detecting the conjugated double bond of the unsaturated intermediate.

-

-

Reference Wavelength: 360 nm (100 nm bandwidth) or OFF.

Standard Preparation Workflow

Safety Note: Wear standard PPE (gloves, goggles, lab coat). Acetonitrile is toxic and flammable.

Stock Solution (1.0 mg/mL)

-

Accurately weigh 10.0 mg of 4-(3,4,5-Trimethoxyphenyl)butan-2-one reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).

-

Dilute to volume with Acetonitrile.

Working Standard (50 µg/mL)

-

Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with 50:50 Water:Acetonitrile .

-

Crucial: Matching the diluent to the initial gradient conditions (or slightly stronger) prevents "solvent shock" which causes peak fronting.

-

Method Validation (ICH Q2(R2) Aligned)

To ensure this method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times before running samples. Acceptance criteria:

-

Retention Time %RSD: < 1.0%

-

Peak Area %RSD: < 1.0%

-

Tailing Factor (T): 0.8 < T < 1.5

-

Theoretical Plates (N): > 5000

Specificity (Forced Degradation)

Demonstrate that the method can separate the analyte from degradants.

-

Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

-

Base Hydrolysis: 0.1N NaOH, 60°C, 2 hours. (Note: Ketones may undergo aldol condensation/polymerization in base).

-

Oxidation: 3% H2O2, RT, 2 hours.

-

Requirement: Peak purity check using DAD (Purity Angle < Purity Threshold).

Linearity & Range

Prepare a minimum of 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

-

Acceptance: Correlation coefficient (

)

Sensitivity (LOD/LOQ)

Calculate based on the standard deviation of the response (

-

LOD:

-

LOQ:

Troubleshooting & Expert Insights

Issue: Peak Fronting

-

Cause: Sample solvent is too strong (e.g., injecting 100% ACN solution into a 10% ACN mobile phase).

-

Fix: Dilute the sample in the starting mobile phase (90:10 Water:ACN).

Issue: "Ghost" Peaks at ~320 nm

-

Cause: Presence of the unsaturated intermediate (4-(3,4,5-trimethoxyphenyl)-3-buten-2-one).

-

Insight: If this peak appears, your synthesis hydrogenation step was incomplete. Use the ratio of Area(280nm) / Area(320nm) to qualitatively assess the extent of hydrogenation.

Issue: Drifting Retention Times

-

Cause: Column temperature fluctuation or insufficient equilibration after the gradient.

-

Fix: Ensure the "Re-equilibration" step (17.1 - 22.0 min) is long enough for 5-10 column volumes of the starting solvent to pass through.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution theory).

-

SIELC Technologies. (n.d.). Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (Zingerone) on Newcrom R1 HPLC column. (Methodology reference for phenylbutanone class separation). [Link]

Sources

Solvent extraction procedures for isolating 4-(3,4,5-Trimethoxyphenyl)butan-2-one

An Application Guide to the Isolation of 4-(3,4,5-Trimethoxyphenyl)butan-2-one via Liquid-Liquid Extraction

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust liquid-liquid extraction (LLE) protocol for the isolation and purification of 4-(3,4,5-Trimethoxyphenyl)butan-2-one from a crude reaction mixture. As a neutral organic compound, its purification hinges on the strategic removal of acidic, basic, and water-soluble impurities. This document provides an in-depth explanation of the principles behind solvent selection, pH-modifying washes, and final product recovery. The protocols are designed for researchers, chemists, and process development professionals, offering both a step-by-step methodology and the fundamental rationale behind each action to ensure replicable, high-purity outcomes.

Introduction and Core Principles

4-(3,4,5-Trimethoxyphenyl)butan-2-one is a ketone of interest in various synthetic pathways. Following its synthesis, the crude product is typically contaminated with unreacted starting materials, catalysts, and byproducts. Liquid-liquid extraction is a powerful and fundamental purification technique ideal for this scenario.[1][2] The method leverages the differential solubility of the target compound and impurities between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[3][4]

The success of this procedure relies on two core principles:

-

Partitioning: The neutral target compound, being significantly more soluble in an organic solvent than in water, will preferentially partition into the organic phase.

-

Ionization of Impurities: Acidic or basic impurities can be converted into their water-soluble salt forms by washing the organic solution with aqueous base or acid, respectively. These ionized impurities are then drawn out of the organic phase and into the aqueous phase, effecting separation.[5]

This guide will walk you through a self-validating protocol where the logic of each step is clearly defined, allowing for adaptation and troubleshooting.

Strategic Solvent Selection

The choice of an appropriate organic solvent is critical for an efficient extraction.[2] An ideal solvent should exhibit high solubility for 4-(3,4,5-Trimethoxyphenyl)butan-2-one, be immiscible with water, have a relatively low boiling point for easy removal, and possess a favorable safety profile.[6][7]

Table 1: Comparison of Common Extraction Solvents

| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Key Considerations |

| Ethyl Acetate | 0.902 | 77.1 | Moderately Polar | Good general-purpose solvent; slightly water-soluble, which can lead to product loss if not managed with a brine wash.[7] |

| Diethyl Ether | 0.713 | 34.6 | Low | Excellent solvating power and very easy to remove due to high volatility.[8] However, it is highly flammable and can form explosive peroxides. |

| Dichloromethane (DCM) | 1.33 | 39.6 | Polar Aprotic | High density means it forms the lower layer, which can simplify separation.[7] It is effective but raises environmental and health concerns. |

For this protocol, Ethyl Acetate is recommended as the primary solvent due to its balanced properties of effective solvation, moderate volatility, and a more favorable safety profile compared to ethers and chlorinated solvents.

The Extraction Workflow: A Visual Guide

The following diagram outlines the complete liquid-liquid extraction process, illustrating the sequential removal of different impurity classes.

Caption: Workflow for the extractive purification of the target compound.

Detailed Experimental Protocol

This protocol assumes the starting point is a crude reaction mixture post-synthesis.

Materials and Equipment

-

Crude 4-(3,4,5-Trimethoxyphenyl)butan-2-one mixture

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Separatory funnel (size appropriate for reaction scale)[9]

-

Erlenmeyer flasks

-

Round-bottom flask

-

Filter paper and funnel

Step-by-Step Procedure

-

Initial Dissolution and Transfer:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add ethyl acetate (approx. 2-3 times the volume of the crude mixture) to dissolve the material completely. Ensure the total volume does not exceed two-thirds of the funnel's capacity.[9]

-

-

Acidic Wash (Removal of Basic Impurities):

-

Add a volume of 1M HCl solution to the separatory funnel, roughly equal to one-third of the organic layer's volume.

-

Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.[8]

-

Shake the funnel vigorously for 30-60 seconds, venting periodically.

-

Place the funnel back on a ring stand and allow the layers to fully separate.

-

Drain the lower aqueous layer into a waste beaker.

-

Rationale: This step protonates basic impurities (e.g., amines), rendering them charged ammonium salts that are highly soluble in the aqueous phase and are thus removed from the organic layer.[5][13]

-

-

Basic Wash (Removal of Acidic Impurities):

-

To the remaining organic layer in the funnel, add an equal volume of saturated NaHCO₃ solution.

-

Caution: Mix gently at first by rocking the funnel, and vent frequently. The neutralization of any residual acid will produce CO₂ gas, causing significant pressure.

-

Once gas evolution subsides, shake vigorously for 30-60 seconds.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Rationale: This step deprotonates acidic impurities (e.g., carboxylic acids), converting them into their water-soluble carboxylate salts.[13] Saturated bicarbonate is a mild base, sufficient for most acids and safer than strong bases like NaOH which could promote side reactions.

-

-

Brine Wash (Removal of Water):

-

Add a volume of brine equal to one-third of the organic layer's volume.

-

Shake vigorously for 30 seconds.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Rationale: The high salt concentration of the brine reduces the solubility of water in the ethyl acetate layer, effectively "pulling" dissolved water out of the organic phase. This step also helps to break up any emulsions that may have formed.[8]

-

-

Drying the Organic Layer:

-

Drain the final organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.

-

Add a generous scoop of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing, indicating all water has been absorbed.

-

Let the mixture stand for 10-15 minutes.

-

Rationale: This step removes trace amounts of water that remain dissolved in the organic solvent, which is crucial for obtaining a pure, dry product upon solvent evaporation.

-

-

Isolation of the Final Product:

-

Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the Na₂SO₄.

-

Rinse the flask and the filter paper with a small amount of fresh ethyl acetate to ensure complete transfer of the product.

-

Concentrate the solution using a rotary evaporator.[14][15] The principle of this technique is that reducing the pressure lowers the boiling point of the solvent, allowing for its rapid and gentle removal without degrading the target compound.[10][11]

-

Once the solvent is removed, a final weight of the flask will yield the mass of the isolated 4-(3,4,5-Trimethoxyphenyl)butan-2-one.

-

Troubleshooting

-

Emulsion Formation: If a stable emulsion forms at the interface of the two layers, it can be broken by:

-

Allowing the funnel to stand for an extended period.

-

Gently swirling the funnel.

-

Adding a small amount of brine (saturated NaCl solution).

-

-

Poor Separation: If the layers do not separate cleanly, it may be due to the polarity of the crude mixture. Adding more organic solvent or water can sometimes resolve this issue.

-

Product in Aqueous Layer: If the target compound has some water solubility, a back-extraction may be necessary. This involves extracting the combined aqueous wash layers with a fresh portion of ethyl acetate to recover any dissolved product.[8][16][17]

Conclusion

The liquid-liquid extraction protocol detailed herein provides a reliable and scientifically grounded method for the purification of 4-(3,4,5-Trimethoxyphenyl)butan-2-one. By understanding the function of each washing step and the principles of solvent selection, researchers can effectively remove a wide range of impurities, leading to a high-purity final product suitable for further application in drug discovery and development.

References

-

Liquid-Liquid Extraction Techniques Principles and Optimisation . Element Lab Solutions. [Link]

-

Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal . Buchi. [Link]

-

What Is It? | Rotary Evaporator . Asynt. [Link]

-

Video: Rotary Evaporation to Remove Solvent . JoVE. [Link]

-

Procedures for Rotary Evaporation . Across International. [Link]

-

Rotary Evaporator | Common evaporation & concentration methods . Organomation Associates, Inc. [Link]

-

Back_extraction . Chemistry LibreTexts. [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation . Phenomenex. [Link]

-

Liquid–liquid extraction . Wikipedia. [Link]

-

Liquid-liquid Extraction | Journal of New Developments in Chemistry . Open Access Pub. [Link]

-

Liquid-Liquid Extraction . Chemistry LibreTexts. [Link]

-

Practical Aspects of Solvent Extraction . LCGC International. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE. [Link]

-

8.4 - Extraction and Washing Guide . MIT OpenCourseWare. [Link]

-

Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics . University of Colorado Boulder. [Link]

-

Extraction Protocol for Polar Solvents . University of Rochester. [Link]

-

Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions . K-Jhil. [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . ACS Publications. [Link]

-

4-(3,4,5-Trimethoxyphenoxy)butan-2-one . PubChem. [Link]

-

Role of Ph in liquid-liquid extraction . Reddit. [Link]

-

Extraction . University of Colorado Boulder. [Link]

Sources

- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. torontech.com [torontech.com]

- 11. asynt.com [asynt.com]

- 12. Video: Rotary Evaporation to Remove Solvent [jove.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. acrossinternational.com [acrossinternational.com]

- 15. rocker.com.tw [rocker.com.tw]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. Back_extraction [chem.ualberta.ca]

Troubleshooting & Optimization

Optimizing temperature and pressure for 4-(3,4,5-Trimethoxyphenyl)butan-2-one production

Technical Support Center: Optimizing 4-(3,4,5-Trimethoxyphenyl)butan-2-one Production

Welcome to the technical support center for the synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions, specifically temperature and pressure. Our goal is to move beyond simple procedural steps and offer a causal understanding of the experimental choices you make in the lab.

The most common and efficient route to synthesizing the target saturated ketone, 4-(3,4,5-Trimethoxyphenyl)butan-2-one, involves the selective catalytic hydrogenation of its α,β-unsaturated precursor, (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one. This precursor is readily synthesized via a Claisen-Schmidt condensation between 3,4,5-trimethoxybenzaldehyde and acetone.[1] The critical step of hydrogenation is highly dependent on temperature and pressure, and mastering these parameters is key to achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing 4-(3,4,5-Trimethoxyphenyl)butan-2-one?

A1: The predominant method is a two-step synthesis. First, a Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with acetone yields the α,β-unsaturated ketone intermediate, (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one. This intermediate is then reduced via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to selectively saturate the carbon-carbon double bond and yield the final product.[2]

Q2: Why are temperature and pressure such critical parameters in the hydrogenation step?

A2: Temperature and pressure directly influence the reaction rate, selectivity, and the potential for side reactions.

-

Temperature affects the reaction kinetics. While higher temperatures generally increase the reaction rate, excessive heat can lead to undesirable outcomes such as catalyst deactivation or suppression of the hydrogenation process.[3] In some cases, temperatures significantly above the solvent's boiling point have been shown to completely halt the reaction.[3]

-

Pressure of hydrogen gas dictates the concentration of hydrogen available at the catalyst surface. Higher pressure typically increases the rate of hydrogenation and can be necessary for reducing more stubborn substrates.[4][5] However, excessively high pressure can sometimes lead to over-reduction of other functional groups if the catalyst and conditions are not selective enough.

Q3: What kind of catalyst is typically used for this hydrogenation?

A3: Palladium on activated carbon (Pd/C), usually at 5% or 10% loading, is the most common and effective heterogeneous catalyst for this type of selective alkene hydrogenation.[6] It offers high activity, good selectivity for the C=C bond over the carbonyl group, and is easily removed from the reaction mixture by filtration.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the catalytic hydrogenation of (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one.

Problem 1: My reaction yield is very low, or the reaction is not going to completion.

-

Possible Cause (Temperature): The reaction temperature may be too low, leading to slow kinetics. Conversely, an excessively high temperature can sometimes suppress the catalytic activity of Pd/C under ambient hydrogen pressure.[3]

-

Solution:

-

Verify Temperature: Ensure your reaction is running at an appropriate temperature. Most hydrogenations of this type proceed smoothly at room temperature (20-25°C).[6]

-

Modest Heating: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-60°C. Monitor the reaction closely by TLC or LC-MS. For more difficult reductions, higher temperatures may be required, but this should be approached cautiously.[4]

-

Avoid Overheating: Be aware that temperatures significantly above the solvent's boiling point can inhibit the reaction.[3]

-

-

Possible Cause (Pressure): Insufficient hydrogen pressure can lead to a slow or stalled reaction. This can be due to a leak in the system or simply because the reaction requires a positive pressure of H₂.

-

Solution:

-

System Check: Ensure your reaction vessel and connections are properly sealed and can maintain a positive hydrogen atmosphere.

-

Purge and Refill: A common technique is to evacuate the reaction flask under vacuum and backfill with hydrogen gas from a balloon or bladder.[6] Repeating this "purge-and-refill" cycle 3-4 times ensures a pure hydrogen atmosphere.[6]

-

Increase Pressure: If using a balloon is ineffective, switch to a Parr shaker or a similar hydrogenation apparatus that allows for elevated pressures (e.g., 2-4 bar or ~30-60 psi). Increased pressure often dramatically improves reaction rates.[7]

-

Problem 2: I am observing significant side product formation.

-

Possible Cause (Temperature/Pressure Imbalance): Aggressive conditions (high temperature and high pressure) can sometimes lead to over-reduction or other side reactions, although the ketone in this substrate is generally stable to Pd/C hydrogenation. A more likely issue is the presence of impurities from the previous step.

-

Solution:

-

Purify Starting Material: Ensure your (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is pure before hydrogenation. Impurities from the aldol condensation can poison the catalyst or lead to undesired products.

-

Optimize Conditions: Start with milder conditions (room temperature, 1 atm H₂) and only increase temperature or pressure if the reaction fails to proceed. This minimizes the energy available for alternative reaction pathways.

-

Catalyst Screening: While Pd/C is standard, if side reactions persist, screening other catalysts like platinum oxide (PtO₂) could offer different selectivity, though this is often a more aggressive catalyst.[8]

-

Problem 3: The catalyst seems inactive.

-

Possible Cause (Catalyst Quality/Handling): The Pd/C catalyst may be old, deactivated by improper storage, or poisoned. Catalysts are also sensitive to air exposure once wetted and charged with hydrogen.[9]

-

Solution:

-

Use Fresh Catalyst: Use a fresh batch of catalyst from a reputable supplier.

-

Proper Handling: Never allow the catalyst to dry out after it has been wetted with solvent, especially after being exposed to hydrogen, as it can be pyrophoric.[9] Perform filtrations under a stream of inert gas (like nitrogen or argon) if possible.[9]

-

Solvent Purity: Ensure the solvent (typically methanol or ethanol) is pure and dry. Impurities can act as catalyst poisons.[10]

-

Optimization Workflow & Data

Systematic optimization is key to developing a robust and reproducible protocol. The following workflow and data table provide a logical approach to refining your reaction conditions.

Optimization Decision Workflow

Caption: Workflow for optimizing hydrogenation conditions.

Table 1: Effect of Temperature and Pressure on Hydrogenation

| Parameter | Condition | Expected Effect on Rate | Expected Effect on Purity | Recommended Use Case |

| Temperature | Room Temp (20-25°C) | Moderate | High | Standard starting point for most reactions.[6] |

| Elevated (40-80°C) | High | Potentially Lower | For sluggish reactions or difficult substrates.[11] | |

| High (>100°C) | May Decrease/Inhibit | Low (Decomposition risk) | Not generally recommended for this substrate.[3] | |

| Pressure | 1 atm (Balloon) | Moderate | High | Standard lab-scale synthesis, easy setup.[6] |

| 2-5 bar (~30-75 psi) | High | High | When balloon pressure is insufficient; improves rate.[7] | |

| >10 bar (>150 psi) | Very High | Substrate Dependent | For difficult reductions; requires specialized equipment.[11] |

Experimental Protocol: Catalytic Hydrogenation

This protocol is a standard, reliable starting point for the synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-one.

Materials:

-

(E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH), reagent grade

-

Round-bottom flask

-

Magnetic stir bar

-

Rubber septum

-

Hydrogen (H₂) gas cylinder and balloon/bladder assembly

-

Vacuum source

-

Celite or filter aid

Procedure:

-

Setup: To a 250 mL round-bottom flask, add (E)-4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one (e.g., 10.0 g, 1.0 equiv) and a magnetic stir bar.

-

Solvent Addition: Add methanol (e.g., 100 mL) to the flask to dissolve the starting material.

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 1% by weight of substrate) to the solution. Note: Pd/C is flammable; handle with care away from ignition sources.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and carefully apply vacuum until the solvent begins to bubble gently.

-

Hydrogen Introduction: Stop the vacuum and insert a needle connected to a hydrogen-filled balloon. Allow the flask to fill with hydrogen.

-

Purge Cycle: Repeat steps 4 and 5 three more times to ensure the flask is free of air and filled with a hydrogen atmosphere.[6]

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature. The progress can be monitored by TLC by taking small aliquots (be sure to carefully re-purge with H₂ if the seal is broken). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, carefully remove the hydrogen balloon and vent the flask with an inert gas like nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6] Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric.[9] Wash the pad thoroughly with methanol to recover all the product.

-

Isolation: Combine the filtrates and remove the solvent by rotary evaporation to yield the crude product, which can be purified further if necessary (e.g., by chromatography).

References

-

JoVE. (2017). Catalytic Hydrogenation of Alkene: Applications in Chemistry. [Link]

-

Schrock, R. R., & Osborn, J. A. (1976). Catalytic hydrogenation using cationic rhodium complexes. I. Evolution of the catalyst system and the hydrogenation of olefins. Journal of the American Chemical Society, 98(8), 2134-2143. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

-

Mondal, B., & Bora, U. (2009). Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. Tetrahedron Letters, 50(26), 3393-3396. [Link]

-

Martinez, J., et al. (2021). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Molecules, 26(17), 5343. [Link]

-

ResearchGate. Effect of higher temperatures on Pd/C hydrogenation. [Link]

-

Karnell, M. P., et al. (2009). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. Journal of Chemical Education, 86(2), 238. [Link]

-

Török, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7869-7880. [Link]